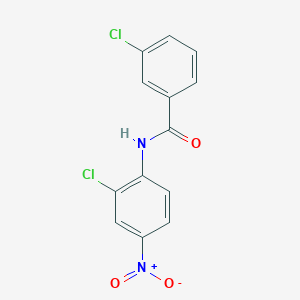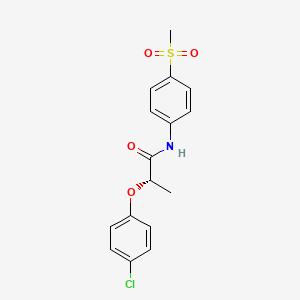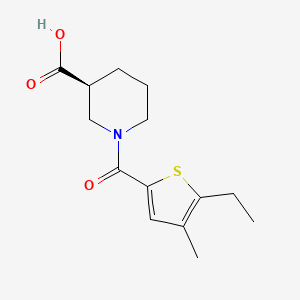
3-chloro-N-(2-chloro-4-nitrophenyl)benzamide
Übersicht
Beschreibung
3-chloro-N-(2-chloro-4-nitrophenyl)benzamide, also known as CCNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCNB is a member of the benzamide family of compounds and is commonly used as a research tool in the fields of biochemistry, pharmacology, and toxicology. In
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis :
- 2-Nitro-N-(4-nitrophenyl)benzamide has been synthesized and characterized, providing insights into its crystal structure and molecular dimensions, which can be foundational for further chemical and pharmaceutical development (Saeed, Hussain, & Flörke, 2008).
Antidiabetic and Antimicrobial Potential :
- A series of derivatives have been synthesized and evaluated for in vitro antidiabetic potential against α-glucosidase and α-amylase enzymes. Additionally, some derivatives have demonstrated antibacterial potential against Gram-positive and Gram-negative bacteria and antifungal potential against Candida albicans and Aspergillus niger. The study's results support the potential for these derivatives in developing new antidiabetic and antimicrobial agents (Thakal, Singh, & Singh, 2020).
Synthesis and Characterization of Derivatives :
- Synthesis and characterization of benzamide derivatives provide foundational information on their molecular structure and properties. Such information is crucial for the development of new compounds with potential industrial, agricultural, or pharmaceutical applications (Saeed, Hussain, Abbas, & Bolte, 2010).
Insecticide Development :
- Derivatives of benzamides, including 3-chloro-N-(2-chloro-4-nitrophenyl)benzamide, have shown promising activity against mosquitoes. This includes inhibiting mosquito development in both laboratory and field settings, offering potential for controlling larval populations and contributing to insecticide development (Schaefer, Miura, Wilder, & Mulligan, 1978).
Antitubercular Drug Precursors :
- Some chloro-nitro-benzamide derivatives are identified as precursors for the synthesis of new classes of antituberculosis drugs, indicating their potential role in developing more effective treatments for this disease (Richter et al., 2021).
Eigenschaften
IUPAC Name |
3-chloro-N-(2-chloro-4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-9-3-1-2-8(6-9)13(18)16-12-5-4-10(17(19)20)7-11(12)15/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKPJGYOCAITEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-phenyl-1-[2-(thiophene-2-carbonylamino)propanoyl]piperidine-4-carboxamide](/img/structure/B7546711.png)
![2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid](/img/structure/B7546718.png)
![2-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7546720.png)
![3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7546726.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B7546727.png)


![2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide](/img/structure/B7546759.png)




![4-chloro-N-[(2S)-2-hydroxy-2-(4-methylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B7546807.png)
